o-Iodosobenzoate
Description
Properties
Molecular Formula |
C7H4IO3- |
|---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
2-iodosylbenzoate |
InChI |
InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10)/p-1 |
InChI Key |
IFPHDUVGLXEIOQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])I=O |
Synonyms |
2-iodosobenzoate 2-iodosobenzoic acid ortho-iodosobenzoate ortho-iodosobenzoic acid |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1.1 Diagnostic Imaging
One of the notable applications of o-iodosobenzoate is in the field of nuclear medicine. Specifically, ortho-iodobenzoic acid labeled with iodine-131 is utilized as a radiopharmaceutical for liver function tests. The compound is injected into patients, and its metabolism is monitored to assess liver function. Studies have demonstrated that the excretion patterns of ortho-iodobenzoic acid can provide insights into hepatic metabolism and conjugation processes in patients with liver diseases .
1.2 Antimicrobial Activity
Research indicates that sodium this compound exhibits antimicrobial properties. A study found that it was highly toxic to certain bacteria when administered subcutaneously in animal models, suggesting potential use as an antimicrobial agent . This property could be explored further for therapeutic applications in treating infections.
Biochemical Applications
2.1 Protein Fragmentation
This compound has been employed in biochemical research for the fragmentation of proteins. It acts on tyrosyl residues within polypeptides, leading to cleavage. A study highlighted that by controlling the purity of this compound and minimizing contaminants like o-iodoxybenzoic acid, researchers could effectively use it to cleave peptide bonds without affecting other amino acids . This method is particularly useful in proteomics for analyzing protein structure and function.
2.2 Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of Janus kinase activity. It was found that this compound can inhibit JAK2 activity, which may have implications for understanding its effects on signaling pathways involved in various diseases . This property suggests potential therapeutic avenues in conditions where JAK2 plays a critical role.
Synthetic Chemistry Applications
3.1 Organocatalysis
In synthetic chemistry, this compound serves as a precursor for generating hypervalent iodine reagents used in organocatalysis. A recent study reported a practical method for synthesizing cyclic hypervalent iodine(III) oxidants from this compound under mild conditions using Oxone® as an oxidant. These compounds have shown effectiveness in selective oxidation reactions, highlighting their utility in organic synthesis .
3.2 Synthesis of Derivatives
The versatility of this compound allows for the derivatization into various functionalized compounds through solvolytic methods. Researchers have successfully synthesized benziodoxole derivatives from this compound, demonstrating its application in creating new materials with desired chemical properties .
Chemical Reactions Analysis
Nucleophilic Catalysis in Hydrolysis Reactions
o-Iodosobenzoate acts as a nucleophilic catalyst in the hydrolysis of esters, such as benzoate esters. The reaction proceeds via the formation of an acyl phosphate intermediate (Figure 1 ), with the following characteristics:
-
Mechanism : Nucleophilic attack by HPO₄²⁻ on the ester carbonyl, forming a tetrahedral intermediate that collapses to release phenol and generate acyl phosphate .
-
Rate-limiting step : The decomposition of the tetrahedral intermediate varies depending on the nucleophile (e.g., HPO₄²⁻ vs. imidazole) .
Oxidative Cleavage of Tryptophanyl Peptide Bonds
This compound selectively cleaves tryptophanyl peptide bonds in proteins through a two-step oxidation mechanism:
-
Oxidation of the indole ring to form an iminospirolactone intermediate.
-
Hydrolysis of the lactone, yielding N-acyldioxindolylalanine and cleaving the peptide backbone .
Key Findings:
-
Yield : 70–100% for bonds preceding alanine, glycine, serine, threonine, glutamine, arginine, or S-(pyridylethyl)cysteine .
-
Selectivity : Minimal modification of tyrosine or histidine residues, though methionine may oxidize to its sulfoxide .
| Amino Acid Preceding Tryptophan | Cleavage Yield (%) |
|---|---|
| Alanine | ~100 |
| Valine | ~70 |
| Isoleucine | ~70 |
Disproportionation and Formation of IBX
This compound undergoes disproportionation to form o-iodoxybenzoic acid (IBX), a potent oxidant, under oxidative conditions:
-
Contamination control : Pre-treatment with p-cresol removes IBX impurities, preventing undesired tyrosyl modifications .
-
Synthesis : Prepared via oxidation of 2-iodobenzoic acid with Oxone® in aqueous solution at 60°C (83% yield) .
Catalytic Oxidation Reactions
This compound serves as a precursor for catalytic oxidations when regenerated in situ with Oxone®:
-
Substrates : Primary and secondary alcohols oxidized to aldehydes/ketones or carboxylic acids .
-
Conditions : Aqueous/organic solvent mixtures (e.g., acetone/water) at 60–80°C .
-
Efficiency : Catalytic cycles achieve >90% yield with 10 mol% this compound .
Example Reaction:
Solvolytic Derivatization
This compound undergoes ligand exchange with alcohols to form stable iodine(III) derivatives (Table 2 ) :
| Alcohol | Product | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Methanol | Benziodoxole methoxide | 98 | 80 |
| Trifluoroethanol | Benziodoxole trifluoroethoxide | 95 | 70 |
| Isopropanol | Benziodoxole isopropoxide | 52 | 60 |
Mechanism : Solvolysis replaces the hydroxy group on iodine(III) with alkoxide, forming derivatives useful in further oxidations .
Role in Iodine Clock Reactions
Though not directly involving this compound, iodine clock reactions (e.g., S₂O₃²⁻/I⁻/starch systems) provide context for iodine-based redox kinetics .
Preparation Methods
Reaction Mechanism and Optimization
Oxone® acts as a two-electron oxidizer, converting 2-IB to IBA via an electrophilic iodination pathway. The reaction proceeds in water-miscible organic solvents (e.g., acetonitrile, acetone) to enhance 2-IB solubility while maintaining aqueous-phase reactivity. Key parameters include:
-
Oxone® stoichiometry : A 1:1 molar ratio of 2-IB to Oxone® maximizes IBA yield (82%) at room temperature. Excess Oxone® promotes overoxidation to IBX, particularly above 60°C.
-
Solvent selection : Acetone-water mixtures (1:1 v/v) suppress ligand-exchange byproducts (e.g., 3a–c) compared to protic solvents like methanol.
-
Temperature control : Reactions at 25°C for 10 minutes achieve optimal conversion, whereas prolonged heating (>1 hour) reduces yields by 13–15% due to oxidative decomposition.
Table 1: Optimization of Oxone®-Mediated IBA Synthesis
| Parameter | Optimal Condition | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Solvent | Acetone-H₂O (1:1) | 82 | <1% ligand-exchanged species |
| Temperature (°C) | 25 | 82 | None detected |
| Reaction Time (min) | 10 | 82 | Trace IBX (<2%) |
| Oxone® Equivalents | 1.0 | 82 | IBX (2%) at 1.2 equivalents |
This method’s scalability is demonstrated in multigram syntheses, with yields consistently exceeding 80% after recrystallization.
Electrochemical Oxidation at Boron-Doped Diamond (BDD) Anodes
Electrochemical synthesis offers a metal-free alternative to chemical oxidizers, enabling precise potential control to selectively produce IBA or IBX. A 2018 study validated this approach using boron-doped diamond (BDD) electrodes in 0.2 M H₂SO₄.
Voltammetric Analysis and Batch Electrolysis
Cyclic voltammetry of 2-IB reveals two oxidation waves:
-
E = +1.6 V vs. SCE : Oxidation to IBA (2-iodosobenzoic acid).
Batch electrolyses at controlled potentials yield IBA with 100% selectivity at +1.6 V, while +1.8 V produces IBX. Charge yields remain above 55% even at >95% conversion, with oxygen evolution as the sole side reaction.
Table 2: Electrochemical Synthesis Conditions and Outcomes
| Electrode Potential (V vs. SCE) | Product | Selectivity (%) | Charge Yield (%) |
|---|---|---|---|
| +1.6 | IBA | 100 | 68 |
| +1.8 | IBX | 100 | 55 |
This method eliminates stoichiometric oxidizers, reducing waste, but requires specialized equipment and acidic conditions incompatible with acid-sensitive substrates.
Purification via p-Cresol Pretreatment to Minimize IBX Contamination
Historically, IBA preparations contained 5–15% IBX due to the disproportionation of IBA under acidic conditions. A revised protocol addresses this by pretreating crude IBA with p-cresol to scavenge IBX impurities.
Protocol Enhancements
-
Synthesis : IBA is prepared via Oxone® oxidation as described in Section 1.
-
p-Cresol treatment : Crude IBA is stirred with 2 equivalents of p-cresol in dichloromethane at 25°C for 1 hour. p-Cresol reduces residual IBX to inert derivatives, preserving IBA integrity.
-
Recrystallization : The mixture is filtered and recrystallized from ethanol-water (4:1) to yield IBA with <0.5% IBX contamination.
This modification is critical for applications requiring high-purity IBA, such as peptide fragmentation studies, where IBX can oxidize tyrosine residues.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Oxone® Oxidation | 82 | 98 | High | Moderate |
| Electrochemical | 68 | 99 | Moderate | High |
| p-Cresol-Purified | 80 | 99.5 | High | Moderate |
-
Oxone® Oxidation : Best for large-scale production but requires careful temperature control.
-
Electrochemical : Ideal for small-scale, metal-free syntheses despite lower yields.
-
p-Cresol-Purified : Essential for high-purity applications but adds a purification step.
Q & A
Q. What safety protocols mitigate risks when handling this compound in air-sensitive reactions?
- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Monitor iodine vapor release via real-time FTIR. Toxicity studies (e.g., LD₅₀ in rodent models) should inform PPE requirements (e.g., nitrile gloves, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
